disodium;iron(4+);nitroxyl anion;pentacyanide
Description
The compound disodium;iron(4+);nitroxyl anion;pentacyanide (chemical formula: Na₂[Fe(CN)₅NO]) is a coordination complex characterized by an iron center in the +4 oxidation state, surrounded by five cyanide ligands and one nitroxyl anion (NO⁻) . This structure is distinct from sodium nitroprusside (SNP, Na₂[Fe(CN)₅NO]·2H₂O), where iron is in the +2 oxidation state and the nitroso group (NO⁻) acts as a ligand . The nitroxyl anion (NO⁻) in this complex may act as a redox-active ligand, participating in electron transfer reactions or serving as a nitric oxide (NO) donor under specific conditions .
Properties
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOKVKJVPMJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6Na2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Raw Material Preparation
The synthesis begins with high-purity sodium nitroprusside dihydrate (Na₂[Fe(CN)₅NO]·2H₂O), which is commercially sourced or prepared via controlled reactions between sodium cyanide, iron(III) salts, and nitric oxide under alkaline conditions. While classical methods are proprietary, patent CN103768096A outlines a refined protocol for pharmaceutical-grade production.
Dissolution and Activated Carbon Treatment
A critical step involves dissolving sodium nitroprusside in water for injection (WFI) at a mass-volume ratio of 50 g:1000 mL to form a 20–30% concentrated solution. Activated carbon (0.1–0.2% w/v) is added to adsorb organic impurities, followed by 15–25 minutes of agitation and coarse filtration to remove residual carbon. This step ensures the removal of endotoxins and particulate matter, critical for parenteral formulations.
pH Adjustment and Filtration
The solution is diluted to 950–980 mL with WFI, and the pH is adjusted to 5.0–7.0 using sterile acid or base. Subsequent fine filtration through a 0.15–0.22 µm microporous membrane eliminates microbial contaminants and ensures sterility.
Lyophilization Process for Enhanced Stability
Freeze-Drying Parameters
To prevent degradation, the filtered solution is lyophilized using a multi-stage freeze-drying curve (Table 1). The process involves:
- Freezing Phase : Cooling to -45°C for 1 hour under a vacuum of -20 to -5 Pa.
- Primary Drying : Gradual temperature elevation from -45°C to 0°C over 24 hours, with extended holds at intermediate temperatures to sublimate ice crystals.
- Secondary Drying : Heating to 40°C for 4 hours to remove residual moisture, achieving a final moisture content below 1%.
Table 1: Freeze-Drying Curve for Sodium Nitroprusside Injection
| Temperature Range (°C) | Duration (Hours) | Vacuum (Pa) |
|---|---|---|
| -45 to -40 | 1 | -20 to -5 |
| -40 to -35 | 1 | -20 to -5 |
| -35 to -30 | 2 | -20 to -5 |
| -30 to -25 | 3 | -20 to -5 |
| -25 to -20 | 4 | -20 to -5 |
| -20 to -15 | 4 | -20 to -5 |
| -15 to -10 | 4 | -20 to -5 |
| -10 to -5 | 3 | -20 to -5 |
| -5 to 0 | 1 | -20 to -5 |
| 0 to 10 | 0.5 | -20 to -5 |
| 10 to 40 | 0.5 | -20 to -5 |
Lyophilized Product Characteristics
The final product is a porous, crystalline cake that reconstitutes rapidly in water. Key quality attributes include:
- Residual Moisture : <1% (gravimetric analysis).
- pH : 5.0–7.0 in reconstituted solution.
- Endotoxin Levels : <0.5 EU/mL (Limulus amebocyte lysate test).
Analytical and Quality Control Measures
Spectrophotometric Assay
UV-Vis spectroscopy at 507 nm (pH >10) quantifies iron-nitrosyl complexes, with optical density (OD) correlating linearly with concentration. For sodium nitroprusside, an OD of 2.65 at 507 nm corresponds to a 30% w/v solution.
Stability Testing
Accelerated stability studies (40°C/75% RH) over 6 months confirm the lyophilized product’s integrity, with no detectable degradation products via high-performance liquid chromatography (HPLC).
Challenges in Large-Scale Production
Moisture Sensitivity
The hygroscopic nature of sodium nitroprusside necessitates strict humidity control during handling (<30% RH). Improper drying leads to cake collapse and reduced shelf life.
Cyanide Byproduct Mitigation
Residual cyanide ions, a byproduct of nitroprusside decomposition, are monitored using ion-selective electrodes and maintained below 1 ppm through optimized lyophilization parameters.
Chemical Reactions Analysis
Types of Reactions
Disodium;iron(4+);nitroxyl anion;pentacyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron complexes.
Reduction: It can be reduced to form iron(II) complexes.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include various iron complexes with different oxidation states and ligand compositions. These products have distinct chemical and physical properties that are useful in various applications .
Scientific Research Applications
Disodium;iron(4+);nitroxyl anion;pentacyanide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium;iron(4+);nitroxyl anion;pentacyanide involves the release of nitric oxide (NO) in the bloodstream. Nitric oxide is a potent vasodilator that relaxes the smooth muscles of blood vessels, leading to a reduction in blood pressure . The compound also releases cyanide ions, which are converted in the liver to less toxic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Nitroprusside (SNP)
- Formula: Na₂[Fe(CN)₅NO]·2H₂O
- Oxidation State : Fe(II)
- Reactivity: SNP releases NO under photolytic or enzymatic conditions, making it a potent vasodilator. However, its cyanide ligands pose toxicity risks .
- Stability : SNP decomposes in light and moisture, limiting its therapeutic use. In contrast, the Fe(IV) center in the target compound may reduce cyanide release and improve stability .
Angeli’s Salt (Na₂N₂O₃)
- Function: A nitroxyl (HNO/NO⁻) donor that decomposes to release NO⁻ under physiological conditions.
- Reactivity: NO⁻ reacts with molecular oxygen to form peroxynitrite (ONOO⁻), a cytotoxic species .
Dinitrosyl Iron Complexes (DNICs)
- Structure: [Fe(NO)₂(SR)₂]⁻ (thiolate-bound DNICs) or [Fe(NO)₂(His)₂]⁻ (histidine-bound DNICs).
- Function: Serve as NO reservoirs in biological systems. Histidine-bound DNICs (e.g., carnosine-DNICs) exhibit antioxidant properties .
- Comparison: The target compound’s cyanide ligands may confer greater stability than DNICs but reduce bioavailability due to slower NO release .
S-Nitrosothiols (RSNOs)
- Examples: S-Nitrosoglutathione (GSNO).
- Reactivity: Release NO via homolytic cleavage or metal-catalyzed decomposition. More stable than free NO but less stable than the target compound .
- Biological Role: Mediate protein S-nitrosylation. The Fe(IV)-NO⁻ complex may offer controlled NO release compared to RSNOs’ variable stability .
TEMPOL (4-Hydroxy-TEMPO)
- Structure : A nitroxyl radical (R₂N-O•) acting as a superoxide dismutase (SOD) mimetic.
- Function: Scavenges reactive oxygen species (ROS) via redox cycling.
Comparative Data Table
Key Research Findings
Stability : The Fe(IV) center in the target compound likely enhances stability compared to Fe(II)-SNP, which rapidly degrades and releases toxic cyanide .
Reactivity: The nitroxyl anion (NO⁻) in the compound may react with oxygen to form peroxynitrite, but the Fe(IV) center could mitigate this pathway, unlike Angeli’s salt .
Biological Specificity: Unlike DNICs or RSNOs, the compound’s cyanide ligands may limit cellular uptake, necessitating structural optimization for therapeutic use .
Redox Activity: The compound’s Fe(IV)/NO⁻ system could act as a dual redox mediator, scavenging ROS while releasing NO in a controlled manner .
Biological Activity
Disodium;iron(4+);nitroxyl anion;pentacyanide, commonly known as sodium nitroprusside (SNP), is a coordination complex with significant biological activity, particularly as a nitric oxide (NO) donor and vasodilator. This article will explore its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CFeNNaO
- Molecular Weight : 261.92 g/mol
- Appearance : Red crystalline solid
- Solubility : Highly soluble in water (≥ 100 mg/mL) and DMSO (33.33 mg/mL) .
Sodium nitroprusside acts primarily by releasing nitric oxide in the bloodstream. The NO activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This cascade results in:
- Vasodilation : Relaxation of vascular smooth muscle cells, which decreases blood pressure.
- Inhibition of Smooth Muscle Proliferation : SNP has been shown to decrease the proliferation of vascular smooth muscle cells, contributing to its therapeutic effects in conditions such as hypertension .
Biological Effects
-
Vasodilatory Effects :
- SNP is utilized in clinical settings for managing hypertensive crises and inducing controlled hypotension during surgeries due to its rapid onset of action .
- It has been demonstrated to significantly reduce intestinal ischemia-reperfusion injury in animal models, showcasing its protective effects on vascular tissues .
-
Cellular Effects :
- SNP influences various cellular processes by modulating signaling pathways and gene expression related to vascular tone and blood pressure regulation .
- Studies indicate that SNP can induce tolerance in vascular tissues, mediated by reactive oxygen species (ROS) and inflammatory pathways involving NF-kappaB activation .
Case Study 1: Vascular Smooth Muscle Cell Proliferation
A study evaluated the impact of SNP on rat bone marrow mesenchymal stem cells (BM-MSCs). The findings indicated:
- Concentration-Dependent Viability : At concentrations above 750 µM, cell viability decreased significantly within one hour of exposure.
- Enzymatic Activity Changes : High doses resulted in increased lactate dehydrogenase (LDH) activity, suggesting cellular damage, while lower doses were found to be relatively safe .
Case Study 2: Tolerance Mechanisms
Research investigated the mechanisms behind SNP-induced tolerance in isolated aortic rings from mice:
- ROS Generation : Increased ROS levels were detected in tolerant arteries, contributing to reduced vasorelaxation effects.
- Inflammatory Response : The study highlighted the role of COX-2 derived prostanoids in mediating tolerance, indicating complex interactions between SNP and vascular biology .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Vasodilation | Rapid reduction in blood pressure through NO release. |
| Cell Proliferation Inhibition | Decreases proliferation of vascular smooth muscle cells. |
| Tissue Protection | Reduces ischemia-reperfusion injury in vascular tissues. |
| Tolerance Development | Induces tolerance via ROS generation and inflammatory pathways. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
